molecular formula C19H17N5O B11191648 6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11191648
M. Wt: 331.4 g/mol
InChI Key: XJDKJZANSXIJMW-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety fused with a triazine ring

Preparation Methods

The synthesis of 6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Triazine Ring Formation: The triazine ring is formed by the reaction of cyanuric chloride with an amine.

    Coupling Reaction: The benzofuran and triazine moieties are then coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, while the triazine ring may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine include:

These compounds share structural similarities but differ in the substituents on the phenyl ring

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17N5O/c1-2-12-7-9-14(10-8-12)21-19-23-17(22-18(20)24-19)16-11-13-5-3-4-6-15(13)25-16/h3-11H,2H2,1H3,(H3,20,21,22,23,24)

InChI Key

XJDKJZANSXIJMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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